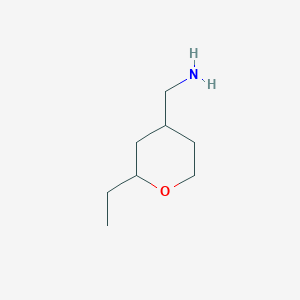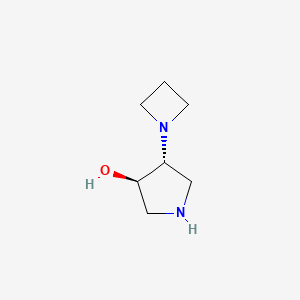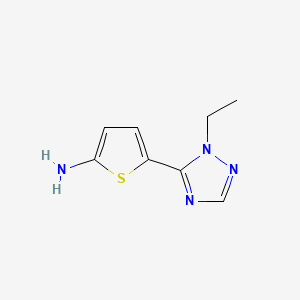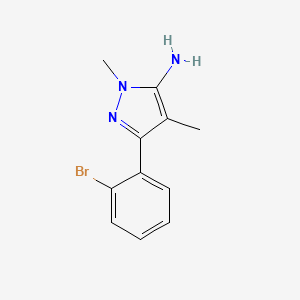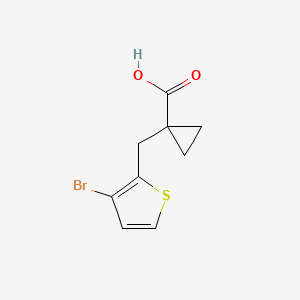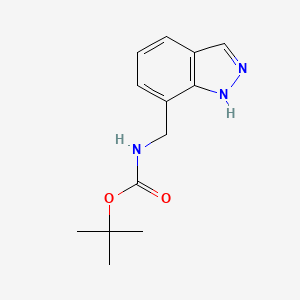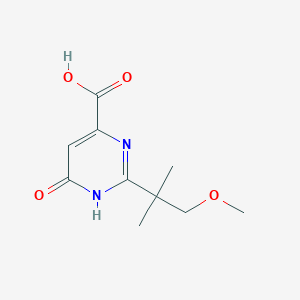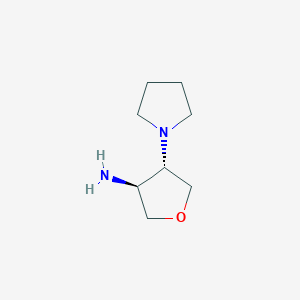![molecular formula C13H13ClN2S B13636703 4-Chloro-2-cyclobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13636703.png)
4-Chloro-2-cyclobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is an organoheterocyclic compound that belongs to the class of thienopyrimidines. This compound is known for its unique structure, which combines a cyclopentane ring, a thiophene ring, and a pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable cyclopentane derivative, the thiophene ring can be introduced through a series of substitution reactions, followed by the formation of the pyrimidine ring via cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding alcohols or amines .
科学的研究の応用
4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thienopyrimidine derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease pathways. The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine: A closely related compound with similar structural features.
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Another thienopyrimidine derivative with distinct chemical properties.
Uniqueness
4-Chloro-2-cyclobutyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine stands out due to its cyclobutyl group, which imparts unique steric and electronic properties. This makes it particularly interesting for the development of novel therapeutic agents and advanced materials .
特性
分子式 |
C13H13ClN2S |
|---|---|
分子量 |
264.77 g/mol |
IUPAC名 |
12-chloro-10-cyclobutyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C13H13ClN2S/c14-11-10-8-5-2-6-9(8)17-13(10)16-12(15-11)7-3-1-4-7/h7H,1-6H2 |
InChIキー |
NEATYZDDMFBFBF-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=NC3=C(C4=C(S3)CCC4)C(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13636630.png)
